Sodium 2-amino-4-chloro-5-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-amino-4-chloro-5-methylbenzenesulfonate: is an organic compound with the molecular formula C7H7ClNNaO3S . It is a sodium salt derivative of 2-amino-4-chloro-5-methylbenzenesulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-amino-4-chloro-5-methylbenzenesulfonate typically involves the sulfonation of 2-amino-4-chloro-5-methylbenzene. The process includes the following steps:
Sulfonation: 2-amino-4-chloro-5-methylbenzene is treated with sulfuric acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-amino-4-chloro-5-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and alkylating agents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted derivatives depending on the reagent used.
Oxidation and Reduction: Oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
Chemistry: Sodium 2-amino-4-chloro-5-methylbenzenesulfonate is used as a building block in organic synthesis, particularly in the synthesis of dyes and pigments .
Biology and Medicine: In biological research, this compound is used as a reagent in the study of enzyme mechanisms and protein interactions. It is also explored for its potential therapeutic applications .
Industry: Industrially, this compound is used in the manufacture of specialty chemicals, including surfactants and detergents .
Mechanism of Action
The mechanism of action of sodium 2-amino-4-chloro-5-methylbenzenesulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The sulfonate group enhances the compound’s solubility and reactivity, making it effective in various chemical and biological processes .
Comparison with Similar Compounds
- Sodium 2-amino-4-chlorobenzenesulfonate
- Sodium 2-amino-5-chloro-4-methylbenzenesulfonate
- Sodium 2-amino-4-methylbenzenesulfonate
Comparison: Sodium 2-amino-4-chloro-5-methylbenzenesulfonate is unique due to the presence of both the chloro and methyl groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
6627-59-4 |
---|---|
Molecular Formula |
C7H8ClNNaO3S |
Molecular Weight |
244.65 g/mol |
IUPAC Name |
sodium;2-amino-4-chloro-5-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8ClNO3S.Na/c1-4-2-7(13(10,11)12)6(9)3-5(4)8;/h2-3H,9H2,1H3,(H,10,11,12); |
InChI Key |
OSSZFTJQTIEJDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)N)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)S(=O)(=O)O.[Na] |
6627-59-4 | |
Pictograms |
Irritant |
Synonyms |
P462 pigment 462 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.